3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole
Overview
Description
3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole is a useful research compound. Its molecular formula is C7H10ClN3OS and its molecular weight is 219.69 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Applications
3-Chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole is synthesized through organic chemistry processes, particularly focusing on heterocyclic derivatives. It is notable for its varied biological activities, such as anticancer, anti-inflammatory, and antimicrobial properties. For instance, Kumar and Panwar (2015) synthesized compounds including thiadiazole moieties, which demonstrated significant antimicrobial and anti-inflammatory activities, highlighting the compound's potential in medical chemistry (Kumar & Panwar, 2015).
Antimicrobial and Antifungal Properties
Research has shown that derivatives of thiadiazole, a core component of this compound, exhibit antimicrobial and antifungal properties. For example, Ameen and Qasir (2017) designed and synthesized new derivatives of 1,3,4-thiadiazole, aiming to explore their antibacterial and antifungal activities. These compounds showed moderate antimicrobial activity against various bacterial and fungal strains (Ameen & Qasir, 2017).
Potential in Cancer Treatment
The 1,3,4-thiadiazole core is also used in cancer research. Gür et al. (2020) investigated a series of Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine for their biological activities. They found that some compounds exhibited high DNA protective ability and cytotoxicity against cancer cell lines, indicating the potential of thiadiazole derivatives in cancer treatment (Gür et al., 2020).
Application in Antibiotic Synthesis
Furthermore, this compound derivatives have been utilized in the synthesis of cephem antibiotics. Tatsuta et al. (1994) prepared a Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, a key component of clinically useful cephem antibiotics, highlighting the compound's significance in antibiotic synthesis (Tatsuta et al., 1994).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-chloro-4-(3-methoxypyrrolidin-1-yl)-1,2,5-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3OS/c1-12-5-2-3-11(4-5)7-6(8)9-13-10-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKVQAQWXFGQBII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2=NSN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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